N-Acetylphthalimide
Overview
Description
N-Acetylphthalimide is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-Acetylphthalimide consists of 10 carbon atoms, 7 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
N-Acetylphthalimide is a solid substance . It has a molecular weight of 189.17 .Scientific Research Applications
Ophthalmic Prodrug Design and Eye Health Applications
N-Acetylphthalimide has been explored in the context of ocular drug design, particularly for eye health applications. A study by Babizhayev (2012) focused on the bioactivation, antioxidant, and transglycating properties of N-acetylcarnosine, a related compound, in mucoadhesive drug delivery eye-drop formulations. This research underscores its potential in treating eye diseases involving oxidative damage and glycosylation processes, such as cataracts, glaucoma, and diabetic retinopathy (Babizhayev, 2012).
Synthesis and Photophysical Properties
N-Acetylphthalimide derivatives have been studied for their photophysical properties. Pardo et al. (1989) investigated the photophysical properties of novel N-substituted 1,8-naphthalimide derivatives, some of which exhibited high fluorescence quantum yield, making them efficient as laser dyes (Pardo et al., 1989).
Applications in DNA Targeting and Cancer Research
The development of functional 1,8-naphthalimide derivatives as DNA targeting and anticancer agents is a rapidly growing field. Banerjee et al. (2013) reviewed the progression of using 1,8-naphthalimides in these areas, highlighting their application in molecular switching devices, ion-channels, and as fluorescent cellular imaging agents (Banerjee et al., 2013).
Therapeutic and Diagnostic Applications
N-Acetylphthalimide and its derivatives have been investigated for their potential in various therapeutic and diagnostic applications. For instance, Kobaisi et al. (2016) explored naphthalene diimides (NDIs) for their use in supramolecular chemistry, sensors, and medicinal applications, such as DNA intercalation and artificial photosynthesis (Kobaisi et al., 2016).
Safety and Hazards
N-Acetylphthalimide is intended for research and development use only and is not for medicinal or household use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .
Mechanism of Action
Target of Action
N-Acetylphthalimide is a type of bleach activator . .
Mode of Action
N-Acetylphthalimide is involved in the formation of peracids in H2O2/bleach activator bleaching systems . The formation of peracids depends on the pH values of bleaching solutions and a nucleophilic substitution of the acid derivative by peroxide anion (HOO−) . The charge density on carbonyl carbons of bleach activators affects the formation of peracids .
Biochemical Pathways
N-Acetylphthalimide is a type of N-acyl amide . N-acyl amides play important roles in many biochemical pathways involved in a variety of physiological and pathological processes, as well as the metabolic enzymes, transporters, and receptors that regulate their signaling .
Result of Action
It is known that n-acetylphthalimide would become phthalimide, which is very toxic to green algae and toxic to fish and daphnia .
Action Environment
properties
IUPAC Name |
2-acetylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZUQGFQRYAKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287828 | |
Record name | N-Acetylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1971-49-9 | |
Record name | N-Acetylphthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-acetylphthalimide interact with toluene during photochemical reactions?
A1: N-acetylphthalimide, similar to simple ketones, undergoes photochemical hydrogen abstraction at its "in-ring" carbonyl group when irradiated in toluene. [] This leads to the formation of a radical that recombines with a benzyl radical (generated from toluene), ultimately yielding the respective carbinol as the major product. []
Q2: What are the significant differences in the photochemical behavior of N-acetylphthalimide and N-benzoylphthalimide in the presence of toluene?
A2: While both N-acetylphthalimide and N-benzoylphthalimide react with toluene under irradiation, they yield different major products. N-acetylphthalimide primarily forms a carbinol through a hydrogen abstraction mechanism. [] In contrast, N-benzoylphthalimide generates a novel spirolactone. This difference suggests N-benzoylphthalimide might proceed through an electron transfer mechanism with toluene, unlike the hydrogen abstraction observed with N-acetylphthalimide. []
Q3: How does cyclohexene participate in the photochemical reactions of N-acetylphthalimide?
A3: When irradiated in the presence of cyclohexene, N-acetylphthalimide undergoes a 1,4-cycloaddition reaction. [] This means the cyclohexene molecule adds across the aromatic ring of the phthalimide structure, primarily forming the exo, trans 1,4-cycloadduct. [] This contrasts with the reactions observed in toluene, highlighting the influence of the reaction partner on the photochemical pathway.
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